Moxifetin hydrogen maleate

Description

Moxifetin hydrogen maleate is a small molecule drug that acts as a selective serotonin (5-HT) receptor antagonist. It was initially developed by Spofa and the Research Institute for Pharmacy and Biochemistry. The compound has been investigated for its potential use as an antidepressant, specifically targeting major depressive disorder .

Properties

Molecular Formula |

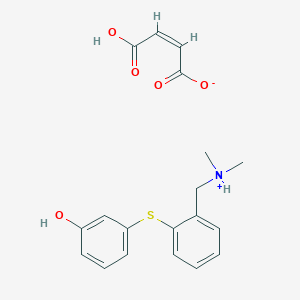

C19H21NO5S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

(Z)-4-hydroxy-4-oxobut-2-enoate;[2-(3-hydroxyphenyl)sulfanylphenyl]methyl-dimethylazanium |

InChI |

InChI=1S/C15H17NOS.C4H4O4/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;5-3(6)1-2-4(7)8/h3-10,17H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

YLZUWDVZEDYTBB-BTJKTKAUSA-N |

Isomeric SMILES |

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=C\C(=O)[O-])\C(=O)O |

Canonical SMILES |

C[NH+](C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.C(=CC(=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of moxifetin hydrogen maleate involves several steps:

Formation of Acid Chloride: The acid (I) is then transformed into the acid chloride (II) by treatment with thionyl chloride in boiling benzene with a small amount of dimethylformamide.

Amide Formation: The benzene solution of acid chloride (II) is treated with dimethylamine under various conditions to form the amide (III).

Final Conversion: The moxifetin base is converted to crystalline salts, such as hydrobromide and hydrogen maleate, through reactions with acids.

Chemical Reactions Analysis

Metabolic Reactions

In vivo studies reveal extensive metabolism across species, with 11 metabolites identified in rats and 5 in dogs .

Table 2: Metabolic Pathways

Notable Findings :

-

Renal excretion : 40–60% of administered dose eliminated unchanged in urine .

-

Brain penetration : Autoradiography shows high concentrations in cerebral cortex and hippocampus (ED₅₀: 4 mg/kg) .

Stability and Reactivity

The compound’s stability under physiological and laboratory conditions has been characterized:

Table 3: Stability Profile

| Condition | Observation | Implication | Source |

|---|---|---|---|

| Acidic hydrolysis (pH 1–3) | Degradation to maleic acid and free base | Instability in gastric fluid | |

| Basic hydrolysis (pH 10–12) | Ester cleavage, forming moxifetin and maleate | Limited shelf life in alkaline media | |

| Oxidative stress (H₂O₂) | Formation of sulfoxide derivatives | Susceptibility to oxidation | |

| Thermal stability (25°C) | Stable for >24 months in anhydrous ethanol | Suitable for long-term storage |

Reaction Mechanisms :

-

Oxidation : Thioether moiety reacts with peroxides, forming sulfoxides (confirmed via LC-MS).

-

Hydrolysis : Ester linkage in maleate salt cleaved under extreme pH, releasing free base.

Functional Group Reactivity

The compound’s structure enables specific interactions:

-

Thiophenol moiety : Participates in radical scavenging and metal chelation.

-

Maleate ester : Undergoes transesterification with alcohols (e.g., methanol) under acidic conditions.

Scientific Research Applications

Mechanism of Action

Moxifetin hydrogen maleate exerts its effects by acting as a selective serotonin (5-HT) receptor antagonist. It binds to serotonin receptors in the brain, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . This mechanism helps regulate mood and alleviate symptoms of depression. The compound’s molecular targets include serotonin receptors, and its pathways involve the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Moxifetin hydrogen maleate can be compared with other serotonin receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). Similar compounds include:

Fluoxetine: An SSRI commonly used to treat depression and anxiety disorders.

Sertraline: Another SSRI with similar applications in treating depression and anxiety.

Paroxetine: An SSRI known for its efficacy in treating major depressive disorder and other mood disorders.

This compound is unique in its specific binding to serotonin receptors and its potential as a selective serotonin reuptake inhibitor . Its synthesis and chemical properties also distinguish it from other similar compounds .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Moxifetin hydrogen maleate, and how can regioselectivity challenges in its aromatic scaffold be addressed?

- Methodological Answer : Moxifetin’s synthesis involves regioselective dimetalation of anisole derivatives. To achieve ortho-meta’ selectivity, use template base approaches (e.g., BuLi/Mg(TMP)₂) under reflux conditions. Reaction optimization should include X-ray crystallography of intermediates to confirm metalation sites and isotopic labeling (e.g., D₂O quenching) to validate reaction pathways . For reproducibility, document solvent purity, inert gas purging, and temperature control rigorously, as outlined in laboratory procedural guidelines for similar hydrogen maleate salts .

Q. How should researchers characterize the hydrogen-bonding network and crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For non-centrosymmetric structures (common in hydrogen maleates), refine data in non-centrosymmetric space groups (e.g., Pbc2₁) and validate using Hirshfeld surface analysis. Compare bond lengths (e.g., O–H⋯O distances) with alkali metal maleates (e.g., Rb/Cs salts) to identify deviations in intramolecular hydrogen bonds . Include supplementary crystallographic data (CIF files) and deposition codes (e.g., CCDC entries) to enable peer validation .

Q. What pharmacological mechanisms underpin Moxifetin’s antidepressant activity, and how can in vitro binding assays be designed to study these?

- Methodological Answer : Moxifetin likely targets monoamine transporters (e.g., SERT/NET). Use radioligand displacement assays with tritiated substrates (e.g., [³H]paroxetine) and competitive binding protocols. Include positive controls (e.g., imipramine) and validate receptor specificity via molecular docking simulations. For chiral purity, employ vancomycin-based chiral stationary phases (CSPs) with TEAA/THF mobile phases (95:5 v/v, pH 3.0) to resolve enantiomers, as demonstrated for structurally related maleates .

Advanced Research Questions

Q. How can nuclear quantum effects (NQEs) on Moxifetin’s maleate anion conformation be computationally modeled?

- Methodological Answer : Apply range-separated density functional theory (RS-DFT) coupled with path integral molecular dynamics (PIMD). Calibrate simulations using experimental vibrational spectra (e.g., IR/Raman) of the hydrogen maleate ring deformation modes. Compare results with ab initio studies on hydrogen maleate anions, which predict stable out-of-plane distortions at <100 K . Use software suites like CP2K or Q-Chem for trajectory analysis, ensuring convergence via kinetic energy estimators.

Q. What strategies resolve contradictions between observed and theoretical maleate symmetry in crystallographic studies?

- Methodological Answer : Discrepancies in centrosymmetry (e.g., Pbcm vs. Pbc2₁) arise from subtle hydrogen atom displacements. Redetermine structures at low temperatures (e.g., 120 K) to reduce thermal motion artifacts. Pair SCXRD with neutron diffraction or quantum crystallography to resolve H-atom positions. For example, potassium hydrogen maleate was misassigned as centrosymmetric until high-resolution data revealed non-centrosymmetric packing . Document all symmetry checks (e.g., PLATON’s ADDSYM) in supporting information .

Q. How can chiral separation techniques for Moxifetin be optimized to minimize enantiomeric contamination in pharmacokinetic studies?

- Methodological Answer : Optimize chiral HPLC using vancomycin CSPs with TEAA buffer (pH 3.0) and THF modifiers. Validate separation efficiency (α > 1.5) via spike recovery tests of enantiomeric standards. For mechanistic insights, perform molecular docking to calculate binding energies (ΔG) between Moxifetin enantiomers and the CSP. Cross-reference with chlorphenamine maleate studies, where hydrogen bonding dominates retention . Include robustness testing (e.g., column lot variability, buffer aging) in method validation protocols.

Data Reporting & Reproducibility Guidelines

- Experimental Replication : For synthesis and characterization, adhere to Beilstein Journal guidelines: report ≤5 key compounds in the main text, with extended datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary files .

- Error Analysis : Quantify sampling errors (e.g., sFE) using incremental subsampling and error propagation models, as per particulate laboratory sample guidelines .

- Computational Transparency : Deposit simulation inputs/outputs in repositories (e.g., Zenodo) and cite raw data URLs in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.